1-(difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine
Description
1-(Difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a difluoromethyl group at position 1 and a 2-furylmethyl substituent on the amine at position 2. Pyrazole-based compounds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to modulate biological targets. The difluoromethyl group enhances metabolic stability and lipophilicity, while the furylmethyl moiety may improve solubility and interaction with aromatic binding pockets in enzymes or receptors . For example, 1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride (MW 169.56, 97% purity) shares the core pyrazole-difluoromethyl scaffold and is used as a precursor in synthesis .
Properties
Molecular Formula |
C9H10ClF2N3O |
|---|---|
Molecular Weight |
249.64 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(furan-2-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N3O.ClH/c10-9(11)14-4-3-8(13-14)12-6-7-2-1-5-15-7;/h1-5,9H,6H2,(H,12,13);1H |
InChI Key |
PDIWUAQBQJULPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of a pyrazole derivative with a difluoromethylating agent and a furylmethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or furylmethyl moieties are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole ring, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in various substituted pyrazole compounds.
Scientific Research Applications
1-(Difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to nicotinic acetylcholine receptors, affecting neurotransmission and resulting in various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally or functionally related to 1-(difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine:
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (Compound 7, Figure 2)
- Structure : Combines pyrazole and thiazole rings with a methylamine linker.
- Synthesis: 53.08% yield via reflux of 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile .
- Properties : Melting point 108–110°C.
- Key Differences : Replaces difluoromethyl and furylmethyl groups with a thiazole ring. Likely exhibits distinct electronic properties and bioactivity due to sulfur incorporation.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole with cyclopropylamine and pyridinyl substituents.
- Synthesis : 17.9% yield via copper-catalyzed coupling; melting point 104–107°C .
- Key Differences : The pyridinyl group and cyclopropylamine substituent may confer stronger π-π stacking and steric effects compared to the furylmethyl group.
1-(4-Methylsulfonylphenyl)-5-p-trifluoromethylphenyl-1H-pyrazole-3-carboxamide (5i)
- Structure : Pyrazole with methylsulfonylphenyl and trifluoromethylphenyl groups.
- Molecular Weight : 595.2505 .
Fungicidal Pyrazole Carboxamides (e.g., F88–F91 in EP 3,488,700 B1)
- Examples : 3-(difluoromethyl)-1-methyl-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-pyrazole-4-carboxamide .
- Activity : Broad-spectrum fungicides targeting succinate dehydrogenase.
- Key Differences : Carboxamide linkage and fluorinated substituents enhance binding to fungal enzymes, whereas the target compound’s amine group may limit such interactions.
Data Table: Comparative Analysis of Pyrazole Derivatives
*Target compound properties inferred from analogs.
Structure-Activity Relationship (SAR) Insights
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